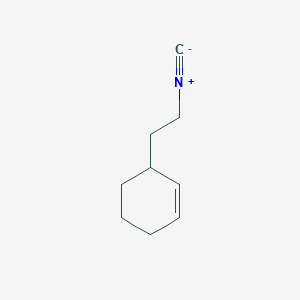
3-(2-Isocyanoethyl)cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Isocyanoethyl)cyclohexene: is an organic compound characterized by the presence of an isocyano group attached to a cyclohexene ring via a two-carbon ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Isocyanoethyl)cyclohexene typically involves the reaction of cyclohexene with an appropriate isocyanide precursor. One common method involves the use of a palladium-catalyzed reaction, where cyclohexene is reacted with an isocyanide in the presence of a palladium catalyst under mild conditions . This method is known for its high yield and functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Isocyanoethyl)cyclohexene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexene oxides.
Reduction: Formation of 3-(2-aminoethyl)cyclohexene.
Substitution: Formation of various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(2-Isocyanoethyl)cyclohexene is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures . Its unique reactivity makes it valuable in the synthesis of spirocyclic compounds and other heterocycles.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Isocyanoethyl)cyclohexene in chemical reactions involves the activation of the isocyano group, which can participate in various nucleophilic and electrophilic reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
3-(2-Isocyanoethyl)indole: This compound shares the isocyanoethyl group but is attached to an indole ring instead of a cyclohexene ring.
3-(2-Isocyanoethyl)benzene: Similar structure with the isocyanoethyl group attached to a benzene ring.
Uniqueness: 3-(2-Isocyanoethyl)cyclohexene is unique due to its cyclohexene ring, which imparts different steric and electronic properties compared to its aromatic counterparts. This uniqueness makes it valuable in specific synthetic applications where the cyclohexene ring’s flexibility and reactivity are advantageous .
Propriétés
Formule moléculaire |
C9H13N |
|---|---|
Poids moléculaire |
135.21 g/mol |
Nom IUPAC |
3-(2-isocyanoethyl)cyclohexene |
InChI |
InChI=1S/C9H13N/c1-10-8-7-9-5-3-2-4-6-9/h3,5,9H,2,4,6-8H2 |
Clé InChI |
FDCILJLZEJUPOB-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]CCC1CCCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



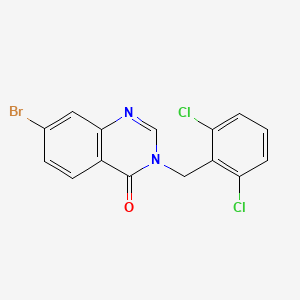
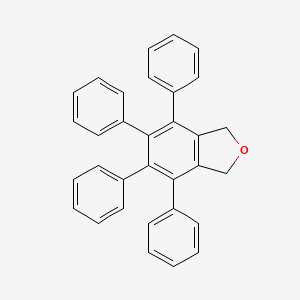
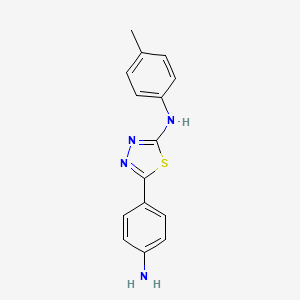
![5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B15212838.png)
![4-(Ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B15212846.png)
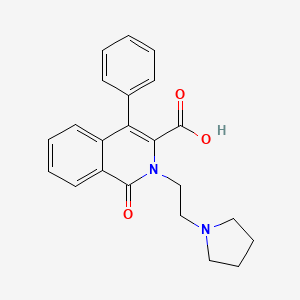
![(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)](/img/structure/B15212856.png)
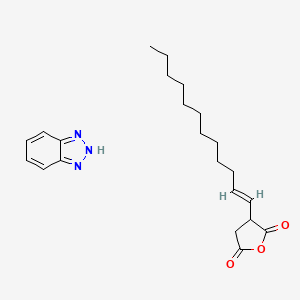
![7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212880.png)
![2,5-Diphenyl-3-[(propan-2-yl)oxy]furan](/img/structure/B15212889.png)
![5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)
![6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15212908.png)
![2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B15212910.png)
